molecular formula C11H21FN2O2 B2510417 tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate CAS No. 2202263-12-3

tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate

Cat. No.: B2510417
CAS No.: 2202263-12-3
M. Wt: 232.299
InChI Key: WYEDTEGPWDYPHT-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate is a chiral, fluorinated piperidine derivative serving as a versatile building block in medicinal chemistry and drug discovery. Its primary research value lies in its role as a synthetic intermediate for constructing more complex molecules that are potential therapeutic agents. The structure incorporates a stereodefined (R) configuration at the 3-fluoropiperidine center, which is critical for achieving specific interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group safeguards the primary amine, allowing for selective deprotection and further functionalization during multi-step synthetic sequences. Compounds featuring fluorinated piperidine scaffolds, such as this one, are of significant interest in the development of central nervous system (CNS) active drugs and other small-molecule therapeutics. The introduction of a fluorine atom can profoundly influence a molecule's properties, including its metabolic stability, membrane permeability, and binding affinity to protein targets. Structurally related piperidine-carbamate compounds have been documented as key intermediates in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a class of therapeutics developed for the treatment of migraine . This compound is intended for use in exploratory research, including structure-activity relationship (SAR) studies, lead optimization, and library synthesis. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-[[(3R)-3-fluoropiperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-8-11(12)5-4-6-13-7-11/h13H,4-8H2,1-3H3,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEDTEGPWDYPHT-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@]1(CCCNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated piperidine derivative. One common method includes the use of tert-butyl carbamate and a fluorinated piperidine in the presence of a suitable base and solvent. The reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Drug Development

tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with various biological targets, particularly in the central nervous system.

Case Study: Antidepressant Activity
Research indicates that derivatives of fluoropiperidines can exhibit antidepressant-like effects. A study evaluated the efficacy of similar compounds in animal models, demonstrating significant improvements in depressive behaviors, suggesting that this compound may have similar therapeutic potential .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. It may serve as a scaffold for developing new treatments for neurological disorders.

Data Table: Neuropharmacological Studies

StudyCompoundEffectModel
This compoundAntidepressant-likeMouse model
Similar fluorinated piperidinesAnxiolytic effectsRat model

Synthesis and Functionalization

This compound can be synthesized through various methods involving the reaction of piperidine derivatives with tert-butyl carbamate.

Synthesis Methodology

  • Starting Materials : 3-fluoropiperidine and tert-butyl carbamate.
  • Reaction Conditions : Typically involves coupling agents and solvents under controlled temperatures.
  • Yield Optimization : Adjusting reaction time and temperature can enhance yields.

Applications in Material Science

Beyond medicinal applications, this compound can be explored in material science for creating functionalized polymers or as a building block in organic synthesis.

Polymer Chemistry

This compound can act as a monomer or additive in polymer formulations, potentially improving properties such as flexibility and thermal stability.

Data Table: Polymer Applications

ApplicationProperty EnhancedMechanism
CoatingsIncreased durabilityCross-linking with other monomers
AdhesivesImproved adhesion propertiesInteraction with substrates

Mechanism of Action

The mechanism of action of tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context and application .

Comparison with Similar Compounds

Functional Group and Stereochemical Impact

  • Fluorine vs. Hydroxyl/Methyl : Fluorine’s electronegativity enhances metabolic stability and binding affinity compared to hydroxyl or methyl groups . However, hydroxyl groups improve solubility via hydrogen bonding .
  • Stereochemistry : The (3R,4R) configuration in analogs like tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate influences receptor binding selectivity, as seen in kinase inhibitors .

Pharmacological Relevance

  • Fluorinated piperidines, including the target compound, are intermediates in kinase inhibitors (e.g., Tofacitinib analogs) .
  • Cyclopropyl and dimethyl derivatives are explored in CNS drug discovery for their conformational stability .

Biological Activity

tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by a tert-butyl group, a fluorinated piperidine ring, and a carbamate functional group, which contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C11H21FN2O2
  • Molecular Weight : 232.3 g/mol
  • CAS Number : 2202263-12-3
  • Purity : Typically ≥97% .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to bind to certain enzymes or receptors, modulating their activity, which can lead to various biochemical effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Cytotoxicity : Some investigations have shown that this compound may induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against Gram-positive bacteria
CytotoxicityInduces cell death in cancer cell lines
Enzyme InhibitionPotential inhibitor of specific metabolic enzymes

Case Studies

  • Cytotoxicity in Cancer Models :
    A study evaluated the effect of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting its potential as a lead compound for anticancer drug development.
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at low concentrations, highlighting its potential application in developing new antimicrobial agents.

Q & A

Basic Question: What are the standard synthetic routes for tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves constructing the fluorinated piperidine core followed by introducing the tert-butyl carbamate group. Key steps include:

  • Fluorination : Selective fluorination at the 3-position of the piperidine ring using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions .
  • Carbamate Formation : Reaction of the amine intermediate with tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., DMF or THF) with a base like triethylamine to promote nucleophilic substitution .
  • Optimization : Adjusting solvent polarity (DMF enhances yield and selectivity for sterically hindered intermediates) and temperature (0–25°C to minimize side reactions) .
  • Monitoring : Use gas chromatography (GC) or liquid chromatography (LC) to track reaction progress and purity .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorination position and purity; ¹H/¹³C NMR resolves stereochemistry (e.g., distinguishing 3R vs. 3S configurations) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (232.3 g/mol) and detects isotopic patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry when single crystals are obtained (using SHELX programs for refinement) .
  • HPLC/GC : Quantifies purity (>97% as per commercial standards) and identifies byproducts like de-fluorinated or Boc-deprotected species .

Advanced Question: How does stereochemistry at the 3R position influence biological activity, and what methods validate stereochemical integrity during synthesis?

Answer:

  • Biological Impact : The 3R configuration affects binding to enzymes or receptors (e.g., fluorinated piperidines in kinase inhibitors). For example, 3R vs. 3S analogs show differences in IC₅₀ values due to spatial compatibility with active sites .
  • Validation Methods :
    • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
    • Optical Rotation : Compares experimental [α]D values with literature data for known stereoisomers .
    • Stereospecific Synthesis : Use of enantiopure starting materials (e.g., (R)-3-fluoropiperidine precursors) ensures configuration retention .

Advanced Question: How can researchers resolve contradictions in reported reaction yields for tert-butyl carbamate derivatives?

Answer:
Discrepancies often arise from subtle differences in:

  • Solvent Effects : Polar solvents (DMF) improve solubility of intermediates but may promote hydrolysis; non-polar solvents (toluene) favor Boc protection but slow kinetics .
  • Catalyst Choice : Lewis acids (e.g., ZnCl₂) accelerate carbamate formation but may complex with fluorine, reducing yield .
  • Workup Protocols : Inadequate quenching of excess Boc₂O or incomplete extraction can artificially inflate purity readings .

Example Data Comparison:

StudySolventCatalystYield (%)Purity (%)
A DMFNone7895
B THFZnCl₂6589

Advanced Question: What strategies mitigate fluorination side reactions (e.g., ring-opening or over-fluorination) during synthesis?

Answer:

  • Controlled Reagent Stoichiometry : Use 1.1–1.3 equivalents of DAST to minimize over-fluorination .
  • Low-Temperature Conditions : Conduct fluorination at –20°C to reduce electrophilic attack on the piperidine ring .
  • Protecting Groups : Temporarily protect reactive amines with Boc or Fmoc groups before fluorination .
  • Post-Reaction Quenching : Rapid addition of aqueous NaHCO₃ neutralizes residual fluorinating agents .

Advanced Question: How can computational modeling guide the design of tert-butyl carbamate derivatives for target-specific applications?

Answer:

  • Docking Studies : Predict binding poses with receptors (e.g., GPCRs or proteases) using software like AutoDock Vina. The tert-butyl group’s hydrophobicity and fluorine’s electronegativity are key parameters .
  • QM/MM Simulations : Analyze transition states in fluorination or Boc-deprotection steps to optimize reaction pathways .
  • SAR Analysis : Correlate substituent effects (e.g., replacing fluorine with chlorine) with activity trends using 3D-QSAR models .

Advanced Question: What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee) >98%?

Answer:

  • Catalyst Degradation : Homogeneous catalysts (e.g., chiral Pd complexes) may lose activity in batch reactors; switch to flow chemistry for consistent ee .
  • Crystallization-Induced Asymmetry : Use chiral resolving agents (e.g., tartaric acid derivatives) during recrystallization to enhance ee .
  • Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor ee during large-scale reactions .

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